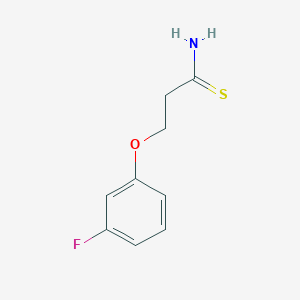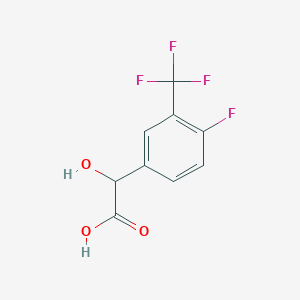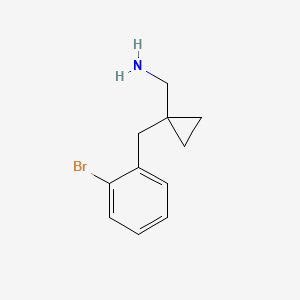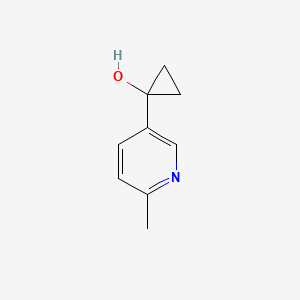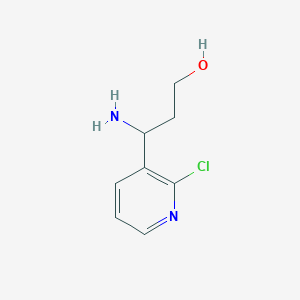![molecular formula C9H9NO2 B13595979 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods typically involve the use of catalysts, oxidants, and controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted pyridine compounds, which can be further utilized in various applications.
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A similar compound with a slightly different ring structure.
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another heterocyclic compound with a thiazole ring fused to the pyridine ring.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2H2,(H,11,12) |
InChI Key |
SQCDLVKKSCAPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)

![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)



